molecular formula C12H12N4O B12873584 5-Amino-1-(3-ethoxyphenyl)-1h-pyrazole-4-carbonitrile CAS No. 650629-04-2

5-Amino-1-(3-ethoxyphenyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B12873584
CAS No.: 650629-04-2
M. Wt: 228.25 g/mol
InChI Key: DISXNWFQSGABAF-UHFFFAOYSA-N
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Description

5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction involving aromatic aldehydes, malonitrile, and phenylhydrazine. This method is efficient and can be carried out in green media such as water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism, leading to the formation of the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of green solvents and catalyst-free conditions makes this method environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme by binding to its active site, thereby preventing the conversion of urea to ammonia . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit urease and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Biological Activity

5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is a member of the pyrazole family, notable for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound's structure features an amino group at the 5-position, a carbonitrile group at the 4-position, and an ethoxyphenyl substituent at the 1-position, which significantly influences its pharmacological profile.

Synthesis and Structural Characteristics

The synthesis of this compound typically employs a Michael-type addition reaction involving (ethoxymethylene)malononitrile and aryl hydrazines. This method yields high selectivity and minimal by-products, making it efficient for producing pyrazole derivatives .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit the enzyme urease by binding to its active site, thereby preventing the hydrolysis of urea into ammonia. This mechanism is particularly relevant in treating conditions associated with urease-producing pathogens .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects. For instance, derivatives of this compound have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus and other resistant strains .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic effects. Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators . This activity positions it as a candidate for treating inflammatory diseases.

Anticancer Potential

In terms of anticancer activity, compounds within the pyrazole class have shown promise in inhibiting cancer cell proliferation. Specific derivatives have been identified that effectively arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, which is crucial for cancer cell division . The structural features of this compound enhance its potential as an anticancer agent by improving solubility and bioavailability.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrileFluorine substitutionAnticancerEnhanced lipophilicity due to fluorine
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrileMultiple halogen substitutionsAntimicrobialIncreased potency against resistant strains
5-Amino-3-methyl-1H-pyrazole-4-carbonitrileMethyl group substitutionAnti-inflammatoryImproved metabolic stability

This table illustrates how variations in substituents can influence biological activity and chemical properties, allowing for tailored applications in medicinal chemistry.

Case Studies

Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated several pyrazole derivatives against bacterial strains, revealing that certain compounds exhibited remarkable antimicrobial properties with low MIC values .
  • Anti-Cancer Activity : Another research focused on the anticancer effects of pyrazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models by targeting specific cellular pathways involved in cancer proliferation .

Properties

CAS No.

650629-04-2

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

5-amino-1-(3-ethoxyphenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C12H12N4O/c1-2-17-11-5-3-4-10(6-11)16-12(14)9(7-13)8-15-16/h3-6,8H,2,14H2,1H3

InChI Key

DISXNWFQSGABAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N

Origin of Product

United States

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